BenchChemオンラインストアへようこそ!

3-(Pyridin-3-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine

Medicinal Chemistry Structure-Activity Relationship Pyridazine Core Modification

Sourcing this specific piperazin-1-ylpyridazine is critical for dCTPase programs. The pyridin-3-yl substituent at position 3, combined with its thiophene-2-sulfonyl moiety, creates a unique pharmacophore distinct from 4-pyridyl, phenyl, or amine-linked analogs. Procurement of a generic substitute risks fundamentally different target engagement and selectivity profiles. Ensure your SAR campaigns begin with the correct molecular topology.

Molecular Formula C17H17N5O2S2
Molecular Weight 387.5 g/mol
CAS No. 946274-34-6
Cat. No. B3311733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyridin-3-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine
CAS946274-34-6
Molecular FormulaC17H17N5O2S2
Molecular Weight387.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=NN=C(C=C2)C3=CN=CC=C3)S(=O)(=O)C4=CC=CS4
InChIInChI=1S/C17H17N5O2S2/c23-26(24,17-4-2-12-25-17)22-10-8-21(9-11-22)16-6-5-15(19-20-16)14-3-1-7-18-13-14/h1-7,12-13H,8-11H2
InChIKeyDSQUXRJNHKZYHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Pyridin-3-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine (CAS 946274-34-6): Compound Class and Structural Identity


3-(Pyridin-3-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine (CAS 946274-34-6) is a synthetic heterocyclic compound belonging to the piperazin-1-ylpyridazine class [1]. Its molecular formula is C₁₇H₁₇N₅O₂S₂ with a molecular weight of 387.5 g/mol [2]. The compound features a pyridazine core substituted at position 3 with a pyridin-3-yl group and at position 6 with a piperazine ring bearing a thiophene-2-sulfonyl moiety . This specific substitution pattern distinguishes it from other sulfonyl-piperazine pyridazines being explored as dCTP pyrophosphatase 1 (dCTPase) inhibitors and other pharmacological targets [1].

Why Generic Substitution Fails for 3-(Pyridin-3-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine


Within the piperazin-1-ylpyridazine chemical space, subtle structural variations at the pyridazine 3-position profoundly influence target engagement, selectivity, and cellular activity [1]. The specific combination of a pyridin-3-yl substituent (rather than a pyridin-4-yl, phenyl, or amine-linked pyridinyl group) and the thiophene-2-sulfonyl piperazine moiety creates a unique pharmacophore that cannot be assumed equivalent to close analogs . The dCTPase inhibitor series demonstrates that potency and enzyme selectivity vary substantially across structurally similar piperazin-1-ylpyridazines [1], meaning that procurement of a generic analog without verification against the specific target profile risks selecting a compound with fundamentally different biological properties.

Quantitative Differentiation Evidence for 3-(Pyridin-3-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine (CAS 946274-34-6)


Structural Differentiation from the Closest PubChem Analog: Absence of 3-Amine Linker

The closest structurally characterized analog in PubChem is N-(pyridin-3-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazin-3-amine (CID 42111922, CAS 1021250-33-8), which features an -NH- linker between the pyridin-3-yl group and the pyridazine core at position 3 [1]. In contrast, the target compound lacks this amine linker, instead possessing a direct C–C bond between the pyridin-3-yl substituent and the pyridazine ring. This structural modification alters the hydrogen-bonding capacity (reducing the hydrogen bond donor count by 1), the electronic distribution across the pyridazine ring, and the conformational flexibility at the 3-position [1]. Such changes are known within the piperazin-1-ylpyridazine dCTPase inhibitor class to affect target binding affinity and selectivity profiles [2].

Medicinal Chemistry Structure-Activity Relationship Pyridazine Core Modification

Molecular Weight Differentiation from Common Piperazin-1-ylpyridazine dCTPase Inhibitors

The target compound has a molecular weight of 387.5 g/mol [1]. Within the series of piperazin-1-ylpyridazine dCTPase inhibitors reported by Llona-Minguez et al. (2017), several lead compounds (e.g., compounds 16 and 19) possess molecular weights exceeding 440 g/mol [2]. The lower MW of the target compound, falling within the range of the most ligand-efficient inhibitors in the series (MW range of active compounds: ~340–520 g/mol [2]), suggests potential advantages in ligand efficiency metrics and downstream optimization for oral bioavailability.

Drug Design Lead Optimization Molecular Descriptors

Predicted Physicochemical Differentiation via LogP

Although no experimentally measured LogP value is available for the target compound, the structurally related analog N-(pyridin-3-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazin-3-amine has a computed XLogP3-AA of 1.7 [1]. The absence of the polar amine linker in the target compound is expected to shift the LogP to a higher value (estimated ΔLogP ≈ +0.3 to +0.8 based on fragment contribution analysis), increasing lipophilicity. Within the piperazin-1-ylpyridazine dCTPase inhibitor series, compounds with intermediate LogP values (1.5–2.5) demonstrated optimal cellular activity [2], suggesting the target compound may occupy a favorable lipophilicity window distinct from its amine-linked analog.

ADME Physicochemical Properties Computational Chemistry

Differentiation Based on Pyridazine Substitution Pattern: 3-Position Aryl vs. 3-Amine vs. 3-Thienyl Analogs

Patent US-9273011-B2 discloses substituted pyridazines for pain treatment, encompassing a range of 3- and 6-substituted pyridazine derivatives . The specific combination of a 3-(pyridin-3-yl) group with a 6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl) group represents a particular substitution pattern distinct from 3-thienyl or 3-phenyl analogs. In related piperazin-1-ylpyridazine dCTPase inhibitors, the nature of the 3-position substituent directly impacts target engagement: pyridinyl-containing analogs demonstrated enzyme inhibition properties that differ from phenyl-substituted analogs in terms of thermal stabilization of the dCTPase enzyme and selectivity over related nucleotide pyrophosphatases [1].

Kinase Selectivity Pyridazine SAR Pain Therapeutics

High-Value Application Scenarios for 3-(Pyridin-3-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine (CAS 946274-34-6)


dCTP Pyrophosphatase 1 (dCTPase) Inhibitor Screening and Probe Development

Based on the established class of piperazin-1-ylpyridazine dCTPase inhibitors [1], 3-(Pyridin-3-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine is suitable for inclusion in dCTPase biochemical screening cascades. Its molecular weight (387.5 g/mol) positions it as a potentially ligand-efficient starting point within the series [2]. The absence of the 3-amine linker differentiates it from the closest PubChem analog, offering a distinct binding mode for SAR exploration [2].

Pyridazine-Focused Fragment-Based or Efficiency-Driven Lead Optimization

With a molecular weight of 387.5 g/mol and an estimated LogP in the 2.0–2.5 range, this compound occupies a favorable property space for lead optimization campaigns targeting oral bioavailability [2]. Its structural features align with the lipophilicity window (LogP 1.5–2.5) associated with optimal cellular activity in the dCTPase inhibitor class [1], making it a candidate for efficiency-driven medicinal chemistry programs.

Selectivity Profiling Against Related Nucleotide Pyrophosphatases

The piperazin-1-ylpyridazine class has demonstrated outstanding selectivity for dCTPase over related nucleotide pyrophosphatase enzymes when appropriately substituted [1]. The specific 3-(pyridin-3-yl) substitution pattern of this compound makes it relevant for selectivity panel screening against enzymes such as dUTPase and other NTP pyrophosphatases, where small structural changes at the pyridazine 3-position can shift selectivity profiles [1].

Pain Target Screening (TRP Channel or Kinase Panel)

Patent US-9273011-B2 discloses substituted pyridazines including pyridin-3-yl variants for pain treatment . This compound may serve as a screening candidate in ion channel or kinase panels relevant to pain pathways, where the 3-(pyridin-3-yl)-6-(sulfonylpiperazine) pyridazine scaffold has been claimed as pharmacologically active .

Quote Request

Request a Quote for 3-(Pyridin-3-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.